molecular formula C13H12N4O3 B11076412 2-Methyl-5-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,3,4-oxadiazole

2-Methyl-5-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,3,4-oxadiazole

Cat. No.: B11076412
M. Wt: 272.26 g/mol
InChI Key: GAYAKVLVTYBCEC-UHFFFAOYSA-N
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Description

(5-METHYL-1,3,4-OXADIAZOL-2-YL)METHYL [4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL] ETHER is a complex organic compound characterized by the presence of oxadiazole rings Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-METHYL-1,3,4-OXADIAZOL-2-YL)METHYL [4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL] ETHER typically involves the formation of oxadiazole rings through cyclization reactions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-METHYL-1,3,4-OXADIAZOL-2-YL)METHYL [4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL] ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole rings, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5-METHYL-1,3,4-OXADIAZOL-2-YL)METHYL [4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL] ETHER is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of (5-METHYL-1,3,4-OXADIAZOL-2-YL)METHYL [4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL] ETHER involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with DNA. The pathways involved can include inhibition of protein synthesis or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole: A simpler analog with similar heterocyclic structure.

    2,5-Dimethyl-1,3,4-oxadiazole: Another derivative with methyl groups at different positions.

    Benzoxadiazole: Contains a benzene ring fused to the oxadiazole ring.

Uniqueness

(5-METHYL-1,3,4-OXADIAZOL-2-YL)METHYL [4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENYL] ETHER is unique due to its dual oxadiazole rings and the ether linkage, which confer distinct chemical and physical properties. This structure allows for versatile applications and interactions that are not possible with simpler analogs.

Properties

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

2-methyl-5-[4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C13H12N4O3/c1-8-14-16-12(19-8)7-18-11-5-3-10(4-6-11)13-17-15-9(2)20-13/h3-6H,7H2,1-2H3

InChI Key

GAYAKVLVTYBCEC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)COC2=CC=C(C=C2)C3=NN=C(O3)C

Origin of Product

United States

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